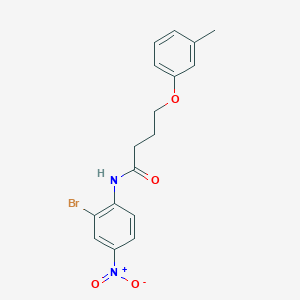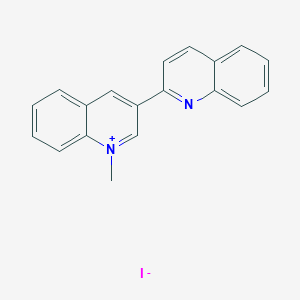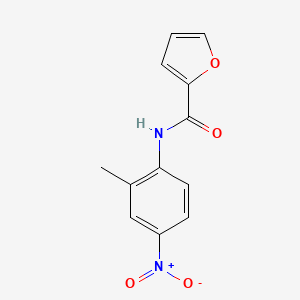![molecular formula C32H27N3O4 B5050038 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5050038.png)
5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline” is a complex organic molecule. It is an isoquinoline derivative, which is a class of compounds known for their aromatic polycyclic structure . Isoquinolines are a large group of natural products that form an important class of compounds due to their diverse biological activities .
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves complex organic reactions. For instance, one method for the synthesis of a related compound, 6,7-dimethoxy-3,4-dihydroisoquinoline, is based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . Another approach involves the condensation of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The molecular formula is C33H29N3O4 . The average mass is 531.601 Da and the monoisotopic mass is 531.215820 Da .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex due to its intricate structure. For example, the reaction of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with aromatic and heterocyclic aldehydes in strong acidic media (trifluoroacetic or formic acid) has been studied .Future Directions
The future directions for the study of this compound could involve further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its biological activities and potential applications. Given the biological activities exhibited by isoquinoline derivatives, this compound could be a potential candidate for pharmacological screening .
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3O4/c1-36-25-16-15-21(17-26(25)37-2)30-24-19-28(39-4)27(38-3)18-23(24)29-31(20-11-7-5-8-12-20)34-35(32(29)33-30)22-13-9-6-10-14-22/h5-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMQDXGVJMZCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)C6=CC=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-methyl-1H-indol-2-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049955.png)

![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5049971.png)
![2-(4-chlorophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5049972.png)
![2-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5049988.png)
![4-[(benzylthio)methyl]-N-1-naphthylbenzamide](/img/structure/B5049996.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone]](/img/structure/B5050009.png)
![2-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5050025.png)
![3-[(4-chlorophenyl)thio]-N-(2-methylphenyl)propanamide](/img/structure/B5050033.png)
![4-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5050044.png)

![N-(5-fluoro-2-methylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5050056.png)

